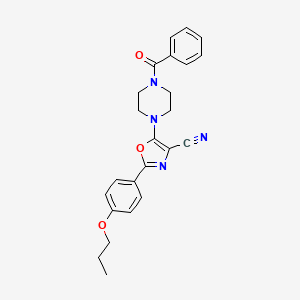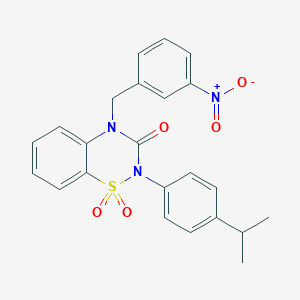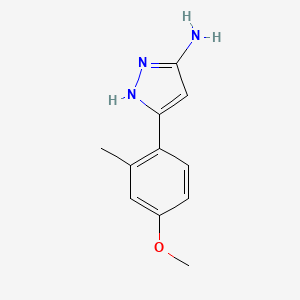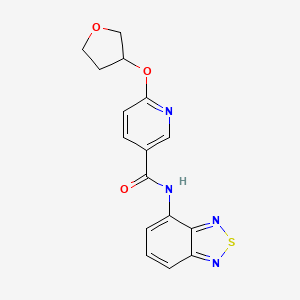![molecular formula C19H21N3O2S B2688847 1-[2-(methylsulfanyl)pyridine-3-carbonyl]-N-phenylpiperidine-3-carboxamide CAS No. 1090766-12-3](/img/structure/B2688847.png)
1-[2-(methylsulfanyl)pyridine-3-carbonyl]-N-phenylpiperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(methylsulfanyl)pyridine-3-carbonyl]-N-phenylpiperidine-3-carboxamide is a complex organic compound that features a piperidine ring, a pyridine ring, and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(methylsulfanyl)pyridine-3-carbonyl]-N-phenylpiperidine-3-carboxamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a variety of methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by a methylsulfanyl group.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the pyridine and piperidine rings with the phenyl group and the carboxamide moiety. This can be achieved through amide bond formation reactions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
1-[2-(methylsulfanyl)pyridine-3-carbonyl]-N-phenylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
1-[2-(methylsulfanyl)pyridine-3-carbonyl]-N-phenylpiperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound in the development of new drugs, particularly those targeting neurological disorders due to its ability to interact with central nervous system receptors.
Biological Studies: It can be used to study the interaction of small molecules with proteins and enzymes, providing insights into the mechanisms of action of various biological processes.
Industrial Applications: The compound can be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-[2-(methylsulfanyl)pyridine-3-carbonyl]-N-phenylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses.
類似化合物との比較
Similar Compounds
- 1-[2-(methylsulfanyl)pyridine-3-carbonyl]-N-(4-methylphenyl)piperidine-3-carboxamide
- 1-[2-(methylsulfanyl)pyridine-3-carbonyl]-N-(4-chlorophenyl)piperidine-3-carboxamide
- 1-[2-(methylsulfanyl)pyridine-3-carbonyl]-N-(4-fluorophenyl)piperidine-3-carboxamide
Uniqueness
1-[2-(methylsulfanyl)pyridine-3-carbonyl]-N-phenylpiperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methylsulfanyl group, in particular, can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
特性
IUPAC Name |
1-(2-methylsulfanylpyridine-3-carbonyl)-N-phenylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-25-18-16(10-5-11-20-18)19(24)22-12-6-7-14(13-22)17(23)21-15-8-3-2-4-9-15/h2-5,8-11,14H,6-7,12-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHKDEIMRITQSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCCC(C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B2688766.png)
![2-(4-fluorophenyl)-7-[(2-furylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2688767.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2688768.png)

![6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2688770.png)
![hexahydro-2H-cyclopenta[b][1,4]dithiin-5-amine](/img/structure/B2688771.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2688772.png)

![2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2688775.png)
![5-bromo-N-[4-(thiophen-2-yl)oxan-4-yl]furan-2-carboxamide](/img/structure/B2688776.png)



![3-Methyl-1-(phenethylamino)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B2688787.png)
